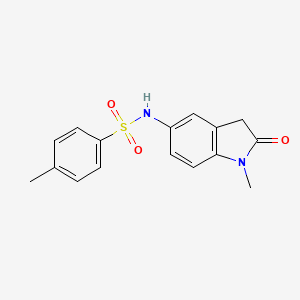

4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the structure of a 3,3-disubstituted isoindolinone was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of a related compound showed characteristic peaks corresponding to CH (arene), CH2, C=O, and C=C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

- A study by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, including compounds structurally similar to 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their antimicrobial and anticancer activities. It was found that some derivatives exhibited significant effectiveness in both fields, indicating potential applications in antimicrobial and cancer treatments (Kumar et al., 2014).

Synthesis and Anticancer Activity

- Another research by Karakuş et al. (2018) involved the synthesis of benzenesulfonamide derivatives and their evaluation for anticancer activity. The study revealed that certain compounds showed marked anticancer activity, suggesting a potential role in developing new anticancer agents (Karakuş et al., 2018).

Photodynamic Therapy Application

- Pişkin et al. (2020) studied a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment. The compound showed promising properties as a photosensitizer, indicating its utility in cancer treatment (Pişkin et al., 2020).

In Vitro Antitumor Activity

- Research by Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives as potential anticancer agents. The study evaluated these compounds' antitumor activity, finding significant efficacy against various human tumor cell lines (Sławiński et al., 2012).

Inhibitory Activity Against Carbonic Anhydrase

- A study by Eldehna et al. (2017) synthesized novel benzenesulfonamide derivatives and investigated them as inhibitors of the enzyme carbonic anhydrase, which is relevant in cancer research. The compounds showed significant inhibitory activity, suggesting a potential role in cancer treatment (Eldehna et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine levels enhance cholinergic transmission, which can affect various physiological processes .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . By inhibiting AChE, the compound potentially impacts these processes by modulating the levels of acetylcholine .

Result of Action

The inhibition of AChE by 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can lead to increased acetylcholine levels, which can have various effects at the cellular level, depending on the specific cells and tissues involved . For instance, in neurons, increased acetylcholine can enhance synaptic transmission, potentially affecting cognitive functions .

Zukünftige Richtungen

The future directions in the research of similar compounds involve further development as potential therapeutic agents . For example, one compound exhibited strong cytotoxicity against three human cancer cell lines and was suggested as a promising candidate for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22(20,21)17-13-5-8-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQINWWUVBZUHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)